Clobetasol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClFO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,24)17(26)10-20(16,3)22(12,28)18(27)11-23/h6-7,9,12,15-17,26,28H,4-5,8,10-11H2,1-3H3/t12-,15-,16-,17-,19-,20-,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCSHDIVRCWTZOX-DVTGEIKXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)O)C)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CCl)O)C)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048955 | |
| Record name | Clobetasol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Clobetasol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015148 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.42e-02 g/L | |
| Record name | Clobetasol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015148 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
25122-41-2, 25122-46-7 | |
| Record name | Clobetasol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25122-41-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clobetasol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025122412 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clobetasol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11750 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Clobetasol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Clobetasol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.379 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLOBETASOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ADN79D536H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Clobetasol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7994 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Clobetasol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015148 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
195.5 - 197 °C | |
| Record name | Clobetasol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015148 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Molecular and Cellular Mechanisms of Clobetasol Action
Clobetasol Binding and Glucocorticoid Receptor Activation
The therapeutic effects of this compound are initiated by its interaction with glucocorticoid receptors (GR) located in the cytoplasm of target cells. patsnap.compatsnap.com As a lipophilic molecule, this compound can readily penetrate the cell membrane to reach these intracellular receptors. patsnap.com In its inactive state, the glucocorticoid receptor is part of a multiprotein complex that includes heat shock proteins (HSPs) which keep the receptor in a conformation that is unable to regulate gene transcription. nih.gov
Upon binding of this compound to the GR, the receptor undergoes a conformational change, leading to the dissociation of the associated heat shock proteins. nih.gov This activation of the this compound-GR complex is a critical step that allows it to translocate from the cytoplasm into the cell nucleus. patsnap.compatsnap.comnih.gov
Once inside the nucleus, the activated this compound-GR complexes typically form homodimers, which are pairs of identical receptor-ligand complexes. nih.govnih.gov These homodimers then bind to specific DNA sequences known as glucocorticoid-responsive elements (GREs) located in the promoter regions of target genes. patsnap.compatsnap.comnih.govnih.gov This binding to GREs is a key mechanism through which this compound modulates gene expression. patsnap.comnih.gov The interaction of the this compound-GR homodimer with GREs can either enhance or suppress the transcription of specific genes, leading to the synthesis of anti-inflammatory proteins or the inhibition of pro-inflammatory protein production. patsnap.compatsnap.com
In addition to the classical genomic pathway that involves gene transcription and protein synthesis, this compound can also elicit rapid cellular responses through non-genomic pathways. nih.govnih.gov These rapid effects are independent of gene transcription and protein synthesis and are thought to be mediated by the interaction of this compound with membrane-bound glucocorticoid receptors or through the activation of second messenger signaling cascades. nih.govnih.gov These non-genomic actions are responsible for some of the immediate therapeutic effects of glucocorticoids. nih.gov This pathway can modulate the activation levels and responses of target cells such as monocytes and T cells without the need for new protein production. nih.govnih.gov
Modulation of Gene Expression and Protein Synthesis
The primary mechanism by which this compound exerts its anti-inflammatory and immunosuppressive effects is through the modulation of gene expression and subsequent protein synthesis. patsnap.com This is achieved through both the upregulation of anti-inflammatory genes and the downregulation of pro-inflammatory genes.
One of the key anti-inflammatory actions of this compound is the upregulation of genes that encode for anti-inflammatory proteins. A prominent example is the induction of Lipocortins, also known as Annexin A1. patsnap.com Annexin A1 is a protein that inhibits the activity of phospholipase A2, an enzyme responsible for the release of arachidonic acid from cell membranes. patsnap.com By inhibiting phospholipase A2, this compound effectively blocks the synthesis of potent pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. patsnap.com
This compound also exerts its anti-inflammatory effects by downregulating the expression of pro-inflammatory genes. This includes the suppression of genes that code for inflammatory cytokines, such as Interleukin-1 (IL-1), and key transcription factors like Nuclear Factor-kappa B (NF-κB). nih.govnih.gov NF-κB is a central regulator of the inflammatory response, and its inhibition by this compound leads to a broad suppression of inflammatory pathways. nih.gov this compound can increase the expression of the inhibitory protein IκBα, which binds to NF-κB and prevents its translocation to the nucleus, thereby blocking the transcription of pro-inflammatory genes. nih.gov
Cellular Effects of this compound
The molecular mechanisms of this compound translate into a range of effects at the cellular level, contributing to its therapeutic efficacy in various inflammatory skin conditions.
This compound has a significant antiproliferative effect on keratinocytes, the primary cell type in the epidermis. In conditions like psoriasis, where there is an overproduction of keratinocytes, this compound helps to normalize this by inhibiting DNA synthesis and cell division. patsnap.com This leads to a reduction in the thickening and scaling of the skin characteristic of psoriatic plaques. patsnap.com
The immunosuppressive properties of this compound are largely due to its effects on various immune cells. It can inhibit the function of T-lymphocytes, macrophages, and dendritic cells. patsnap.com Studies have shown that treatment with this compound propionate (B1217596) can lead to a significant decrease in dermal CD4+, CD45RO+, and CD2+ T cells. nih.gov This reduction in immune cell activity and infiltration into the skin helps to dampen the inflammatory response. patsnap.comnih.gov
This compound also affects endothelial cells, which line the blood vessels. It can reduce the expression of adhesion molecules on the surface of endothelial cells, which are necessary for the migration of inflammatory cells from the bloodstream into the tissues. By inhibiting this process, this compound further limits the inflammatory infiltrate in the skin.
Anti-inflammatory Mechanisms
The anti-inflammatory properties of this compound are a cornerstone of its clinical efficacy. nbinno.compediatriconcall.com These effects are mediated through several distinct pathways that collectively dampen the inflammatory cascade.
A key anti-inflammatory action of this compound is its ability to inhibit the synthesis and release of potent inflammatory mediators. nbinno.compatsnap.com It is thought to act by inducing the production of phospholipase A2 inhibitory proteins, known collectively as lipocortins. pediatriconcall.comglobalrx.comnih.gov These proteins control the biosynthesis of prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid, from membrane phospholipids. pediatriconcall.comglobalrx.comnih.gov Arachidonic acid is released by the action of the enzyme phospholipase A2. patsnap.compediatriconcall.com
Research has demonstrated that topical application of this compound propionate leads to a significant reduction in arachidonic acid and leukotriene B4 in psoriatic lesions. nih.gov this compound also downregulates the expression of inflammatory enzymes like cyclooxygenase-2 (COX-2). patsnap.com Furthermore, it has been shown to decrease the release of other inflammatory mediators such as histamine. patsnap.com
Table 1: Effect of this compound on Inflammatory Mediators
| Mediator | Mechanism of Inhibition | Reference |
| Prostaglandins | Inhibition of phospholipase A2 via lipocortin induction, preventing arachidonic acid release. Downregulation of COX-2 expression. | patsnap.compediatriconcall.comnih.gov |
| Leukotrienes | Inhibition of phospholipase A2 via lipocortin induction, preventing arachidonic acid release. | patsnap.compediatriconcall.comnih.gov |
| Histamine | Decreased release from immune cells. | patsnap.com |
Immunosuppressive Mechanisms
The immunosuppressive effects of this compound are integral to its therapeutic action in immune-mediated skin diseases. nbinno.comglobalrx.com These mechanisms involve impacting the movement and activation of immune cells, as well as affecting specific populations of these cells.
This compound has been shown to suppress the activation and migration of immune cells to sites of inflammation. patsnap.com This is a crucial aspect of its immunosuppressive activity, as it prevents the accumulation of inflammatory cells that perpetuate the immune response. The short-term effects of corticosteroids like this compound include decreased leukocyte migration to inflammatory sites. drugbank.com
Research has demonstrated that this compound has distinct effects on various immune cell populations. In the treatment of psoriasis, for instance, this compound propionate has been found to significantly reduce the number of CD4+, CD45RO+, and CD2+ T cells in the dermis. nih.gov However, dermal CD8+ T cells were observed to persist, which may be associated with disease relapse. nih.gov In another study, this compound significantly suppressed the influx of monocytes, dendritic cells, natural killer cells, and T cells in response to an inflammatory challenge. nih.gov
Table 2: Documented Effects of this compound on Immune Cell Populations
| Immune Cell Type | Observed Effect | Reference |
| T-lymphocytes | Suppression of function and proliferation. Reduction in CD4+, CD45RO+, and CD2+ T cells in the dermis. | patsnap.comnih.govnih.gov |
| Macrophages | Inhibition of function. | patsnap.com |
| Dendritic Cells | Inhibition of function and reduction in numbers at inflammatory sites. | patsnap.comnih.gov |
| Monocytes | Reduction in numbers at inflammatory sites. | nih.gov |
| Natural Killer Cells | Reduction in numbers at inflammatory sites. | nih.gov |
Antiproliferative Mechanisms
In addition to its anti-inflammatory and immunosuppressive actions, this compound also possesses antiproliferative properties. patsnap.com This is particularly relevant in conditions characterized by abnormal and rapid cell proliferation, such as psoriasis. patsnap.com this compound helps to normalize this excessive cell turnover by inhibiting DNA synthesis and cell division in keratinocytes, thereby reducing the thickening and scaling of the skin. patsnap.com
Inhibition of DNA Synthesis and Cell Division in Keratinocytes
This compound exerts a potent antiproliferative effect on keratinocytes, the primary cell type in the epidermis. This is a key mechanism in its efficacy for treating hyperproliferative skin disorders such as psoriasis, where keratinocyte turnover is abnormally rapid. patsnap.com The compound helps to normalize this accelerated cell cycle by directly inhibiting DNA synthesis and subsequent cell division, leading to a reduction in the characteristic thickening and scaling of the skin. patsnap.com
At the molecular level, this compound's mechanism involves the modulation of the cell cycle. Studies on human keratinocyte cell lines (HaCaT) have demonstrated that this compound propionate can arrest the cell cycle in the S-phase. nih.govnih.gov The S-phase is the period of the cell cycle during which DNA is replicated. By halting the cycle at this stage, this compound effectively prevents the cells from progressing to mitosis and dividing, thereby curbing hyperproliferation. nih.gov This antiproliferative action is a hallmark of potent corticosteroids and is fundamental to their therapeutic effect in diseases characterized by epidermal hyperplasia. nih.gov
The table below summarizes the key findings from a comparative study on the antiproliferative effects of various topical corticosteroids on HaCaT cells.
Table 1: Comparative Antiproliferative Effects of Topical Corticosteroids on HaCaT Cells
| Corticosteroid | Effect on Cell Growth | Predominant Mechanism of Cell Death | Cell Cycle Arrest Phase |
|---|---|---|---|
| This compound propionate | Dose-dependent reduction | Necrosis | S-phase |
| Betamethasone dipropionate | Most antiproliferative | Apoptosis | G2-phase |
| Betamethasone valerate | Dose-dependent reduction | Apoptosis | G2-phase |
| Desonide | Dose-dependent reduction | Necrosis | G2-phase |
| Hydrocortisone base | Clear cytotoxic effect | Necrosis | G2-phase |
| Hydrocortisone butyrate (B1204436) | Least antiproliferative | Necrosis | G2-phase |
Data synthesized from a comparative study on HaCaT keratinocytes. nih.gov
Impact on other Proliferating Cell Types
The antiproliferative effects of this compound are not limited to keratinocytes; the compound also influences other cell types involved in skin homeostasis and pathology.
Fibroblasts: this compound propionate has a notable, dose-dependent impact on the proliferation of human dermal fibroblasts. Research has shown that at very low concentrations (e.g., 0.1 µg/ml), this compound can stimulate fibroblast proliferation. nih.gov Conversely, at higher concentrations (1-10 µg/ml), it progressively inhibits their proliferation. nih.govnih.gov This inhibitory effect on fibroblasts, particularly on collagen synthesis, is a contributing factor to the potential side effect of skin atrophy associated with long-term use of potent corticosteroids. researchgate.net Interestingly, fibroblasts from psoriatic lesions show a different sensitivity to this compound compared to fibroblasts from normal skin, exhibiting greater stimulation at low concentrations and more significant inhibition at high concentrations. nih.gov
Table 2: Dose-Dependent Effect of this compound Propionate on Fibroblast Proliferation
| This compound Propionate Concentration | Effect on Fibroblast Proliferation |
|---|---|
| 0.1 µg/ml | Stimulation |
| 1-10 µg/ml | Progressive Inhibition |
This table illustrates the biphasic effect of this compound on fibroblast proliferation based on concentration. nih.gov
T-lymphocytes: this compound also demonstrates immunosuppressive properties by inhibiting the function and proliferation of various immune cells, including T-lymphocytes. patsnap.com By suppressing the activation and proliferation of these cells, this compound reduces the inflammatory response that is a critical component of many dermatological conditions. nih.gov
Neural Stem Cells (NSCs): Recent studies have explored the impact of this compound on neural stem cells. At low concentrations (2.5 to 10 µM), this compound propionate has been found to significantly increase the viability and proliferation of NSCs. nih.gov However, at higher concentrations (≥12.5 µM), it appears to be toxic to these cells. nih.gov This suggests a narrow therapeutic window for any potential effects on neural cell proliferation.
Endothelial Cells: While direct, detailed research on this compound's effect on endothelial cell proliferation is less abundant in the provided context, its known vasoconstrictive properties suggest an influence on the vascular components of the skin. pediatriconcall.comresearchgate.net Corticosteroids, in general, can affect vascular endothelial growth factor (VEGF), a key mediator of angiogenesis. wada-ama.org
Pharmacodynamics and Pharmacokinetics of Clobetasol
Pharmacodynamic Studies
The pharmacodynamic profile of clobetasol is primarily characterized by its topical effects, which are leveraged in dermatological applications. The vasoconstrictor assay is a key pharmacodynamic test that serves as a reliable surrogate for assessing the potency of topical corticosteroid formulations. fda.govnih.gov This assay measures the degree of skin blanching (whitening) caused by the narrowing of dermal blood vessels, an effect that correlates well with clinical efficacy. walshmedicalmedia.com
The vasoconstrictive effect of this compound is a direct measure of its potency and its ability to diffuse through the stratum corneum. walshmedicalmedia.com This skin-blanching response is a hallmark of topical corticosteroid activity and is used to rank formulations and establish bioequivalence. nih.govresearchgate.net The assessment of vasoconstriction can be performed through subjective visual scoring by trained observers on a graded scale (e.g., 0-4) or more objectively using a chromameter, a device that provides a quantitative measurement of skin color. walshmedicalmedia.comresearchgate.net Studies comparing these methods have found a good correspondence between visual and chromameter-based blanching profiles. researchgate.net Research has also explored laser Doppler flowmetry to quantify the reduction in blood flow and electrical impedance to detect dermal changes induced by this compound. nih.gov
The pharmacological effects of this compound are dose-dependent. Generally, lower doses exert a sufficient anti-inflammatory effect, while higher doses are required for immunosuppression. drugbank.com The anti-inflammatory action is mediated through the inhibition of phospholipase A2 and the subsequent reduction in the formation of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. patsnap.com
Dose-duration response studies are crucial for characterizing the potency of a specific formulation. These studies help determine the dose duration required to achieve 50% of the maximum effect (ED50). In a pilot study assessing 0.05% this compound propionate (B1217596) formulations, the ED50 was established, providing a basis for subsequent bioequivalence testing. walshmedicalmedia.comnih.gov
Table 1: Dose-Response Parameters for this compound Propionate 0.05% Formulations Data derived from a pilot dose duration-response study.
| Formulation | Parameter | Value |
| Dermovate Ointment | ED₅₀ (hours) | 0.40 ± 0.37 |
| Dermovate Cream | ED₅₀ (hours) | 0.42 ± 0.16 |
ED₅₀: Dose duration required to achieve 50% of the fitted maximum effect (Eₘₐₓ). Source: Tsai et al. nih.gov
The onset of this compound's pharmacodynamic effect, such as the suppression of inflammation and itching, can be observed within one to three days of initial application. drugs.com The duration of its action is influenced by the "reservoir effect" of the stratum corneum. nih.gov After application, the stratum corneum can retain the drug, releasing it over time and prolonging its local activity. One study investigating this reservoir effect utilized a histamine-induced wheal suppression test. The results demonstrated that the effect of a single application of this compound propionate 0.05% cream persisted for up to four days, after which the wheal suppression was no longer statistically significant compared to day one. nih.gov This depot effect suggests that the drug's pharmacodynamic action extends well beyond the initial application period. nih.gov
Pharmacokinetic Investigations
Due to its local application and action, classic pharmacokinetic studies involving plasma measurements are often challenging. fda.gov Consequently, pharmacodynamic endpoints, such as the suppression of the hypothalamic-pituitary-adrenal (HPA) axis, are sometimes used as a surrogate for assessing in vivo bioavailability and systemic absorption. fda.gov
The primary barrier to percutaneous absorption is the stratum corneum. nih.gov this compound's penetration into the dermis is a slow process. A study using dermal open flow microperfusion in patients with psoriasis provided detailed insights into its absorption kinetics. After the first application of a 0.05% cream to non-lesional skin, the maximum dermal concentration (Cmax) was reached at approximately 18 hours. nih.gov The study also revealed that this compound does not significantly accumulate within the dermis even after repeated daily dosing for 14 days. nih.gov
Table 2: Dermal Pharmacokinetic Parameters of this compound Propionate (0.05% Cream) Data from a dermal open flow microperfusion study.
| Skin Condition | Treatment Day | Mean Cₘₐₓ (ng/mL) | Mean AUC₀₋₂₄ (ng*h/mL) | Time to Cₘₐₓ (hours) |
| Non-Lesional | Day 1 | - | 2.14 ± 1.99 | ~18 |
| Lesional (Psoriatic) | Day 1 | 0.68 | 0.85 ± 0.42 | ~18 |
| Non-Lesional | Day 14 | - | 4.44 ± 4.60 | - |
| Lesional (Psoriatic) | Day 14 | - | 2.77 ± 2.01 | - |
Cₘₐₓ: Maximum observed dermal concentration. AUC₀₋₂₄: Area under the concentration-time curve from 0 to 24 hours. Source: Sgourou et al. nih.gov
Skin Condition: The integrity of the stratum corneum is a critical determinant of absorption. In diseased skin, such as psoriatic lesions, the thickened and hyperkeratotic stratum corneum can act as a "trap compartment," leading to a slower and reduced penetration rate compared to healthy, non-lesional skin. nih.gov However, any condition that compromises the skin barrier, such as inflammation or physical damage, can potentially increase percutaneous absorption. mst.dk
Occlusion: Covering the application site with an occlusive dressing (e.g., an impervious film) significantly increases skin hydration and temperature, which enhances percutaneous absorption. fda.govresearchgate.net Under occluded conditions, the absorption of this compound propionate from a foam vehicle was found to be substantially greater than under unoccluded conditions. semanticscholar.org
Vehicle: The formulation or vehicle in which this compound is delivered plays a major role in its bioavailability. Different vehicles (e.g., ointment, cream, foam, gel) have different release characteristics and can affect skin hydration, thereby influencing drug penetration. Studies have shown that an ointment formulation can lead to greater systemic exposure than a foam formulation, as evidenced by higher Cmax and AUC values. fda.gov In vitro studies have also demonstrated differences in absorption between formulations, with one showing greater absorption from a gel compared to a cream.
Table 3: Comparative Bioavailability of this compound Propionate Formulations
| Comparison | Bioavailability Finding |
| Ointment vs. Foam | Ointment resulted in greater systemic exposure (higher Cₘₐₓ and AUC₀₋₁₂) than the foam. fda.gov |
| Foam vs. Scalp Application | No significant difference in percutaneous absorption under unoccluded conditions. semanticscholar.org |
| Foam vs. "Skin Cap" | Greater absorption from foam under occluded conditions (4.94% vs. 1.57%). semanticscholar.org |
Percutaneous Absorption Dynamics
Regional Differences in Skin Absorption
The percutaneous absorption of topically applied corticosteroids like this compound is not uniform across the entire body viatris.ca. The rate and extent to which the compound penetrates the skin are significantly influenced by the anatomical site of application getlabtest.comjddonline.com. This regional variation is dependent on the physical and functional properties of the epidermis, particularly the thickness of the stratum corneum and the density of appendages like hair follicles jddonline.comnih.gov.
Generally, areas with thinner skin and a higher concentration of hair follicles exhibit greater absorption nih.gov. Studies on corticosteroids have demonstrated that regions such as the scalp and forehead are more permeable than areas like the abdomen nih.govnih.gov. The scrotum is recognized as a site with particularly high absorption for topical agents nih.govkarger.com. While specific quantitative absorption studies comparing various anatomical sites for this compound are not extensively detailed, the established principles of dermatopharmacology suggest that its absorption follows these patterns of regional variation jddonline.comresearchgate.net. Factors such as skin condition, including inflammation or disease, can further increase percutaneous absorption viatris.cagetlabtest.com.
Systemic Distribution and Tissue Uptake
Once this compound penetrates the epidermal barrier and reaches the systemic circulation, it enters pharmacokinetic pathways that are similar to corticosteroids administered systemically viatris.ca. A physiologically based pharmacokinetic (PBPK) model developed to describe the disposition of this compound propionate reported a mean volume of distribution (Vss) of 2.34 L/kg, indicating that the compound is distributed into the body tissues researchgate.net. The half-life of this compound propionate is significantly longer after topical application compared to an intravenous dose (20.8 hours vs. 5.2 hours, respectively), which reflects the slow release from the skin into the systemic circulation researchgate.net.
| Pharmacokinetic Parameter | Value |
|---|---|
| Mean Volume of Distribution (Vss) | 2.34 L/kg researchgate.net |
| Mean Clearance | 27 L/h researchgate.net |
| Half-life (Topical Application) | 20.8 hours researchgate.net |
| Half-life (IV Dose) | 5.2 hours researchgate.net |
Following topical application, this compound propionate demonstrates a notable accumulation in the outermost layer of the skin, the stratum corneum researchgate.netscielo.br. This creates a reservoir effect, where the compound is stored in the skin and released over time. Research indicates that as the skin barrier function improves during the course of treatment, the accumulation of this compound propionate in the stratum corneum increases researchgate.net.
Metabolic Pathways and Enzyme Induction
The metabolism of this compound propionate is not well-studied in detail; however, it is understood to be metabolized primarily in the liver viatris.ca. The metabolic processes are predicted to follow pathways common to other corticosteroids, which include the addition of oxygen (hydroxylation) and hydrogen (reduction) drugbank.com. Furthermore, topical application of this compound propionate has been shown to induce metabolic enzymes drugbank.com. The resulting metabolites are then conjugated to form more water-soluble compounds for excretion drugbank.com.
Recent research has elucidated a specific and significant interaction between this compound propionate and the cytochrome P450 (CYP) enzyme system. This compound has been identified as a potent and selective inhibitor of CYP3A5, an enzyme involved in the metabolism of numerous drugs nih.govnih.govresearchgate.net. It shows a high degree of selectivity for CYP3A5 over the closely related and more predominantly expressed CYP3A4 nih.govmedchemexpress.com.
The inhibitory mechanism is based on the formation of a stable, inhibitory type I heme-clobetasol complex specifically within the CYP3A5 enzyme, an interaction that does not occur with CYP3A4 nih.govnih.gov. This selectivity is attributed to differences in the active sites of the two enzymes, with molecular dynamics simulations suggesting this compound binds in closer proximity to the heme group in CYP3A5 nih.govnih.gov.
| Enzyme | IC₅₀ Value (μM) |
|---|---|
| CYP3A5 | 0.206 medchemexpress.com |
| CYP3A4 | 15.6 medchemexpress.com |
Following the initial phase of metabolism, the metabolites of this compound are predicted to undergo phase II conjugation reactions to increase their water solubility and facilitate their elimination from the body drugbank.com. The primary conjugation pathways for corticosteroid metabolites are glucuronidation and sulfation drugbank.com. In these processes, glucuronide and sulfate groups are added to the metabolites, forming inactive, water-soluble compounds that are subsequently excreted, predominantly in the urine drugbank.com.
Elimination Routes and Excretion Profiles
Following systemic absorption, this compound, like other corticosteroids, is processed for removal from the body. The primary site of metabolism is the liver, where the compound is converted into inactive metabolites drugs.comhres.cahres.cavinmec.com. These metabolic products are then cleared from the circulation through various excretory pathways. The elimination process ensures that the potent steroid does not accumulate to toxic levels. The main routes of clearance for this compound and its metabolites are through the kidneys and the biliary system drugs.comhres.cafda.govnih.gov.
The principal route for the elimination of systemically absorbed this compound and its metabolites is via the kidneys drugs.comhres.cahres.cavinmec.comnih.gov. After the liver metabolizes this compound into more water-soluble, inactive compounds, such as glucuronides and sulfates, these are released into the bloodstream drugbank.com. The kidneys then filter these metabolites from the blood, excreting them in the urine nih.gov.
In addition to renal clearance, a portion of this compound and its metabolites is also eliminated through the biliary system drugs.comhres.canih.gov. The liver secretes these substances into the bile, which is then transported to the small intestine and ultimately eliminated from the body in the feces fda.govmedscape.commedicine.com. This dual pathway of renal and biliary excretion is characteristic of many corticosteroids hres.cavinmec.com.
| Excretion Route | Description | Metabolite Form | Primary Organ |
|---|---|---|---|
| Renal | Primary pathway for the elimination of inactive metabolites from the bloodstream. | Water-soluble conjugates (e.g., glucuronides, sulfates) drugbank.com | Kidneys |
| Biliary / Fecal | Secondary pathway where the liver secretes the compound and its metabolites into the bile for elimination. drugs.comhres.canih.gov | Parent compound and metabolites | Liver / Intestines |
Enterohepatic circulation is a process where substances excreted by the liver into the bile are reabsorbed in the intestine and returned to the liver via the portal circulation wikipedia.org. This recycling mechanism can prolong the time a substance remains in the body. For a drug to undergo enterohepatic circulation, it must first be excreted into the bile.
As noted, this compound and its metabolites are partially excreted into the bile drugs.comhres.canih.gov. This fulfills the initial requirement for enterohepatic circulation. Once in the small intestine, intestinal bacteria can potentially metabolize the conjugated drug metabolites back into their active form, allowing for reabsorption into the bloodstream and a return to the liver wikipedia.org. While the biliary excretion of this compound is documented, the extent to which it undergoes significant enterohepatic circulation and the clinical implications of this potential recycling are not extensively detailed in scientific literature.
Advanced Research in Clobetasol Delivery Systems
Nanotechnology-Based Delivery Approaches
Nanotechnology has introduced promising strategies for topical drug delivery. For Clobetasol, nanocarriers such as nanoemulsions and nanostructured lipid carriers (NLCs) are being extensively researched to overcome the limitations of conventional formulations. These advanced systems aim to improve the solubility and stability of this compound, enhance its permeation into the skin, and provide controlled and targeted drug delivery.
Nanoemulsions are colloidal dispersions of oil and water stabilized by a surfactant and co-surfactant mixture, with droplet sizes typically in the range of 20-200 nm. Their small droplet size provides a large surface area, which can improve the skin penetration of lipophilic drugs like this compound propionate (B1217596).
The development of a stable and effective this compound propionate nanoemulsion requires careful optimization of its components. The selection of oil, surfactant, and co-surfactant is critical and is based on the drug's solubility and the ability of the components to form a stable emulsion.
Researchers have successfully formulated oil-in-water (o/w) nanoemulsions using various components. For instance, one study utilized Safsol as the oil phase, with Tween 20 as the surfactant and ethanol as the co-surfactant nih.govmdpi.com. Another formulation used eucalyptus oil as the oil phase with a mixture of Tween 20 and ethyl alcohol as the surfactant/co-surfactant system mdpi.com. The spontaneous emulsification method and aqueous phase titration are common techniques used for their preparation nih.govmdpi.comnih.gov.
Stability is a crucial attribute of nanoemulsion formulations. Stability studies are often conducted according to the International Conference on Harmonization (ICH) guidelines, assessing physical and chemical stability under various conditions (temperature and humidity) over several months nih.govmdpi.comnih.gov. Key parameters evaluated include droplet size, pH, viscosity, and conductivity nih.govrjptonline.org. In one study, a this compound propionate nanoemulsion formulation demonstrated good physical and chemical stability with a predicted shelf life of 2.18 years at room temperature nih.govmdpi.comresearchgate.net. Another study using tea tree oil found the formulation to be stable with a shelf life of 13.28 months rjptonline.orgrjptonline.org. These findings confirm that nanoemulsions can significantly enhance the stability of this compound propionate nih.govmdpi.com.
Table 1: Formulation and Stability of this compound Propionate Nanoemulsions
| Oil Phase | Surfactant / Co-surfactant | Key Stability Findings | Shelf Life | Reference |
| Safsol | Tween 20 / Ethanol | No significant changes in droplet size, pH, viscosity, or conductivity over 3 months under accelerated conditions. | 2.18 years | nih.govmdpi.com |
| Eucalyptus Oil | Tween 20 / Ethyl Alcohol | Stable formulation with enhanced anti-inflammatory action. | Not Reported | mdpi.com |
| Algal Oil | Tween 20 / PEG 200 | Optimized formulation showed good long-term stability with a zeta potential of -37.01 mV. | Not Reported | nih.gov |
| Tea Tree Oil | Tween 80 / Transcutol P | No statistically significant changes in physical parameters over 3 months at various temperatures. | 13.28 months | rjptonline.orgrjptonline.org |
One of the primary advantages of nanoemulsions is their ability to enhance the permeation and retention of this compound propionate in the skin. The small droplet size ensures close contact with the stratum corneum, facilitating drug absorption nih.gov. When incorporated into a hydrogel (termed nanoemulgel), the system's viscosity is increased, which prolongs contact time with the skin and further aids in cutaneous absorption and drug accumulation nih.gov.
Ex vivo permeation studies, often conducted using rat or pig skin, have demonstrated the superiority of nanoemulsion-based formulations over conventional creams and gels. Research has shown that a this compound propionate nanoemulsion can lead to significantly higher drug retention in the skin layers compared to marketed formulations mdpi.comnih.gov. For example, a nanoemulgel formulation showed drug retention of 63 ± 1.28%, which was substantially higher than the 23.12 ± 0.54% observed for a marketed formulation mdpi.com. The mechanism for this enhanced permeation is partly attributed to the nanoemulsion components interacting with the skin's lipid structure, causing a disruption of the epidermal layer and facilitating drug entry nih.gov.
Table 2: Comparative In Vitro Release and Skin Retention of this compound Propionate Formulations
| Formulation Type | Cumulative Drug Release (after 24h) | Skin Retention | Reference |
| Nanoemulsion | ~84.24% | Not Reported | mdpi.comnih.gov |
| Nanoemulgel | ~66.83% | 63 ± 1.28% | mdpi.comnih.gov |
| Marketed Gel/Cream | ~57.67% | 23.12 ± 0.54% | mdpi.comnih.gov |
| Microemulsion-based Gel | Lower permeation than marketed cream | Higher retention than marketed cream | nih.gov |
Nanostructured lipid carriers (NLCs) are second-generation lipid nanoparticles developed to overcome the limitations of solid lipid nanoparticles (SLNs). They are composed of a blend of solid and liquid lipids, which creates a less ordered lipid matrix. This imperfect structure allows for higher drug loading and reduces the potential for drug expulsion during storage.
A key objective in topical this compound therapy is to target the drug to the epidermis, where it exerts its primary therapeutic effects, while minimizing systemic absorption. NLCs have proven to be a highly effective system for achieving this goal. Studies have shown that NLCs can significantly increase the accumulation of this compound propionate in the epidermis compared to conventional formulations nih.govovid.com.
In one pivotal study, both uncoated and chitosan-coated NLCs were developed. These formulations enhanced the amount of this compound propionate in the epidermis by more than 80-fold compared to a commercial cream nih.govovid.comresearchgate.net. The uncoated NLCs specifically demonstrated a high potential for epidermal targeting without significant dermal retention, suggesting a reduced risk of systemic absorption nih.govovid.com. The use of a chitosan coating on the NLCs was also found to increase drug retention in the stratum corneum researchgate.net. These findings highlight the potential of NLCs to concentrate this compound propionate in the superficial skin layers, thereby enhancing its efficacy at the target site nih.govovid.comscielo.br.
Table 3: Epidermal Deposition of this compound Propionate from NLC Formulations
| Formulation | This compound Propionate in Epidermis (μg/cm²) | Fold Increase vs. Commercial Formulation | Reference |
| Chitosan-Coated NLC | 20.26 ± 2.77 | ~92x | nih.govovid.com |
| Uncoated NLC | 17.85 ± 0.49 | ~81x | nih.govovid.com |
| Commercial Formulation | 0.22 ± 0.02 | 1x (Baseline) | nih.govovid.com |
In addition to epidermal targeting, NLCs offer the advantage of a controlled and sustained release of this compound propionate. The typical release profile from NLCs is biphasic, characterized by an initial burst release followed by a prolonged, sustained release phase researchgate.net. The initial burst can be attributed to the drug adsorbed on the nanoparticle surface, while the sustained release is due to the slow diffusion of the drug encapsulated within the lipid matrix researchgate.net.
In vitro release studies have shown that NLC-based gels can release this compound propionate over an extended period. For instance, one optimized NLC formulation showed a cumulative release of 85.42% over 24 hours researchgate.netnih.gov. The release kinetics often follow a non-Fickian diffusion model, indicating that the drug release is controlled by a combination of diffusion and swelling mechanisms mdpi.comnih.gov. This sustained release profile is beneficial as it can maintain therapeutic drug concentrations in the skin for a longer duration, potentially reducing the frequency of application.
Microemulsions
Microemulsions are clear, thermodynamically stable, isotropic mixtures of oil, water, and surfactant, frequently in combination with a cosurfactant. For this compound propionate, a lipophilic drug, these systems offer a promising vehicle for topical delivery.
The formation of a microemulsion is a spontaneous process that does not require high-energy input, leading to systems with high thermodynamic stability. nih.govscispace.com This stability is a key advantage, ensuring a long shelf life and consistent performance. nih.gov The quality of a this compound nanoemulsion can be evaluated under various environmental factors like temperature and humidity to confirm its stability over time. nih.govmdpi.com Studies have shown that optimized this compound propionate nanoemulsions can remain stable with no significant changes in droplet size, viscosity, pH, or conductivity over a three-month period under accelerated stability testing conditions. nih.gov The shelf life for one such formulation was calculated to be 2.18 years at room temperature. mdpi.comresearchgate.net
Droplet size in microemulsions is typically in the nanometer range (10-100 nm) and is crucial for skin penetration. nih.gov The size can be controlled by the ratio of surfactant to oil and water. uu.nl Research on this compound propionate-loaded water-in-oil (W/O) microemulsions formulated with biocompatible and biodegradable excipients demonstrated suitable technological features, including high thermodynamic stability and low viscosity. nih.gov
| Parameter | Initial Value (Mean ± SD) | Value after 3 Months at 40°C / 75% RH (Mean ± SD) | Significance (p-value) |
|---|---|---|---|
| Droplet Size (nm) | 85.31 ± 0.73 | 85.83 ± 0.83 | p ≥ 0.05 |
| Viscosity (mP) | 29.41 ± 1.01 | 29.34 ± 1.03 | p ≥ 0.05 |
| pH | 5.81 ± 0.013 | 5.75 ± 0.026 | p ≥ 0.05 |
| Conductivity (μs) | 346 ± 2.01 | 342 ± 2.11 | p ≥ 0.05 |
Microemulsions can enhance the topical delivery of this compound propionate by altering the structure of the stratum corneum, the outermost layer of the skin. The components of the microemulsion, particularly the surfactants and cosurfactants, can act as penetration enhancers.
Research has shown that microemulsion-based gels (MBC) significantly increase drug release, skin penetration, and accumulation compared to conventional cream formulations. nih.gov Visualization using techniques like confocal laser scanning microscopy has confirmed the targeting of this compound propionate to the epidermis and dermis when delivered via a microemulsion. nih.gov This enhanced localization is beneficial for treating skin disorders, as it concentrates the drug where it is needed most.
Studies using bio-based microemulsions for scalp psoriasis treatment revealed a significant alteration of the skin structure post-treatment. nih.gov Photomicrographs indicated a preferential concentration of the formulation in the stratum corneum and epidermis, suggesting an increased drug retention efficacy in the upper skin layers. nih.govresearchgate.net Dermatopharmacokinetic studies further support these findings, showing that a this compound propionate microemulsion-based gel resulted in 3.16 times higher drug levels in the stratum corneum compared to a control cream. nih.gov
Niosomes
Niosomes are vesicular drug delivery systems composed of non-ionic surfactants and cholesterol, forming a bilayer structure that can encapsulate both hydrophilic and lipophilic drugs. They are considered a promising alternative to liposomes due to their lower cost and greater stability.
For this compound propionate, niosomes have been developed to enhance skin penetration and provide a sustained release profile. researchgate.net In one study, a this compound propionate-loaded niosomal gel was formulated using Span 60 and cholesterol. The optimized formulation exhibited a particle size of 188 nm and an entrapment efficiency of 78%. tandfonline.com Ex vivo permeation studies demonstrated a significantly higher drug permeability (61.12% in 24 hours) compared to a marketed cream (8.56% in 24 hours). tandfonline.com Furthermore, the niosomal gel showed a 5.1-fold improvement in drug deposition within the skin layers. tandfonline.com Another study achieved an even higher entrapment efficiency of 91.37% using a thin-film hydration method with Span 60 and cholesterol. researchgate.net
| Parameter | Finding (Study 1) | Finding (Study 2) |
|---|---|---|
| Preparation Method | Thin film hydration and sonication | Thin film hydration |
| Key Components | Span 60, Cholesterol | Span 60, Cholesterol |
| Particle Size | 188 ± 6 nm | Not specified |
| Zeta Potential | -38 ± 6 mV | Not specified |
| Entrapment Efficiency | 78% | 91.37% |
| Cumulative Drug Permeation (24h) | 61.12 ± 1.89% | Not specified |
Solid Lipid Nanoparticles (SLNs)
Solid Lipid Nanoparticles (SLNs) are colloidal carriers made from solid lipids that are solid at room and body temperature. They combine the advantages of polymeric nanoparticles and lipid emulsions, offering benefits like controlled release and protection of the encapsulated drug.
SLNs loaded with this compound propionate have been formulated to improve skin retention and provide prolonged drug release. scilit.com One study reported the development of SLNs using an emulsification-homogenization method, resulting in an optimized formulation with a particle size of 133.3 nm, a polydispersity index (PDI) of 0.179, and an entrapment efficiency of 78.1%. scilit.comijpsr.com Skin permeation studies showed that the SLN suspension sustained the release of this compound for up to 24 hours. scilit.com Crucially, the drug deposition in the skin was significantly higher for the SLN formulation (48.22 µg/ml) compared to the pure drug (19.12 µg/ml). scilit.com
Another investigation using a high-pressure homogenization technique produced SLNs with an average particle size of 177 nm and a high drug entrapment of 92.05%. nih.govsemanticscholar.org When incorporated into a cream, this SLN formulation demonstrated a lower flux value and higher skin uptake compared to a marketed cream, indicating enhanced localization of the drug within the skin. nih.govsemanticscholar.org
| Parameter | Finding (Study 1) | Finding (Study 2) |
|---|---|---|
| Preparation Method | Emulsification–Homogenization | High-Pressure Homogenization |
| Particle Size | 133.3 ± 3.66 nm | 177 nm |
| Polydispersity Index (PDI) | 0.179 ± 0.081 | Not specified |
| Zeta Potential | -36.2 ± 0.11 mV | Not specified |
| Entrapment Efficiency (%) | 78.1 ± 1.11% | 92.05% |
| Key Outcome | 2.5-fold higher skin drug deposition vs. pure drug | Higher skin uptake vs. marketed cream |
Polymeric Nanoparticles and Nanocapsules
Polymeric nanoparticles are solid colloidal particles in which the drug is dissolved, entrapped, or encapsulated. researchgate.net Nanocapsules are a type of nanoparticle characterized by a core-shell structure, where the drug is confined to a cavity surrounded by a polymer membrane. mdpi.comnih.gov
Research into this compound propionate delivery has explored various polymers, including poly(lactic-co-glycolic acid) (PLGA) and poly(DL-lactide) (PLA). mdpi.com In one study, nanocapsules were fabricated using an interfacial deposition method with these polymers. The resulting nanocapsules had a uniform particle size of 180–200 nm, a PDI below 0.20, and a very high entrapment efficiency, close to 100%. mdpi.comresearchgate.net In vitro release studies showed a controlled, biphasic drug release pattern. mdpi.com However, the stability of these formulations varied, with PLGA nanocapsules showing some drug leakage over a 3-month storage period. mdpi.comresearchgate.net
Lecithin/chitosan nanoparticles have also been developed for this compound propionate delivery. These nanoparticles, with a size of around 250 nm and a positive surface charge, were incorporated into a chitosan gel. mdpi.commdpi.com Studies using pig ear skin demonstrated that this system led to an accumulation of this compound in the epidermis with minimal permeation through the skin, highlighting its potential for targeted topical delivery. mdpi.com Another study focused on biodegradable PLGA nanoparticles for endodontic applications, which showed a prolonged and steady release of this compound and enhanced penetration into dentinal tubules. nih.gov
| Polymer Used | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) |
|---|---|---|---|---|
| PLA | 180-200 | <0.20 | -9.37 ± 2.28 | ~100% |
| PLGA | 180-200 | <0.20 | -7.46 ± 0.26 | ~100% |
Nanogels
Nanogels are three-dimensional hydrogel networks of cross-linked polymers with sizes in the nanometer range. mdpi.com They combine the properties of hydrogels, such as high water content and biocompatibility, with the advantages of nanoparticles, including a large surface area for drug loading and interaction. mdpi.com
A this compound-loaded chitin nanogel has been developed for topical application. mdpi.comnih.gov This nanogel was characterized by a particle size of 132.0 ± 14 nm, a PDI of 0.436, and a positive zeta potential of +30 mV. mdpi.com In vitro skin permeation studies revealed an increased transdermal flux compared to a control drug solution. nih.gov The nanogel formulation was found to enhance the deposition of this compound in the epidermal layers and the stratum corneum. mdpi.com An in vivo study using a psoriasis mouse model confirmed the potential benefits of the this compound-loaded chitin nanogel for dermal delivery. mdpi.comnih.gov
Strategies for Improved Bioavailability and Reduced Systemic Exposure
A primary challenge in the topical application of this compound is ensuring that the drug penetrates the stratum corneum to reach the site of inflammation without significant absorption into the systemic circulation. tandfonline.comnih.gov High systemic exposure can lead to undesirable side effects, such as hypothalamic-pituitary-adrenal (HPA) axis suppression. nih.govresearchgate.net Consequently, modern formulation strategies are centered on localizing the drug within the skin and controlling its release.
The therapeutic index of a topical steroid is the ratio between its desired local anti-inflammatory effect and its potential for systemic and local adverse effects. Enhancing this index is a key goal of advanced delivery systems. By concentrating this compound in the epidermal and dermal layers and limiting its passage into the bloodstream, the therapeutic benefit can be maximized while risks are mitigated.
Several nanocarrier-based approaches have been developed to achieve this localization:
Niosomes: These are vesicular systems composed of non-ionic surfactants that can encapsulate drugs like this compound. Niosomal gels have been shown to increase the localization of this compound propionate in the skin. tandfonline.com One study demonstrated that a niosomal gel achieved a 5.1-fold improvement in drug deposition in the stratum corneum and viable skin layers compared to a conventional marketed cream. tandfonline.com This increased localization is attributed to the vesicular nature of the niosomes, which facilitates fusion with the skin's lipid layers, thereby enhancing drug retention. tandfonline.comresearchgate.net
Nanoemulsions: Nanoemulsion-based gels can also enhance the local concentration of this compound propionate. nih.gov This approach reduces direct contact of the free drug with the skin surface, which may decrease systemic adverse effects compared to commercial dosage forms. nih.gov
Nanosponges: Cyclodextrin-based nanosponges have been fabricated to act as carriers for this compound propionate. These nanosponges can be incorporated into a hydrogel, which helps in controlling the drug's release and has been shown to augment its water solubility significantly. nih.gov
These advanced formulations improve the therapeutic index by ensuring a higher concentration of the active drug is retained at the target site for a prolonged period.
Table 1: Comparison of Novel this compound Propionate Delivery Systems vs. Conventional Cream
| Formulation Type | Key Characteristics | Drug Permeation/Deposition Findings | Reference |
|---|---|---|---|
| Niosomal Gel | Vesicles made of non-ionic surfactants (Span 60) and cholesterol. Particle size ~188 nm. | Showed 61.12% drug permeation in 24h, compared to 8.56% for a marketed cream. Achieved a 5.1-fold improvement in drug deposition in skin layers. | tandfonline.com |
| Nanostructured Lipid Carriers (NLC) Gel | Lipoidal nanoparticles. Particle size ~137.9 nm. | Permeability coefficient and enhancement ratio were significantly higher than the marketed formulation. | nih.gov |
| Solid Lipid Nanoparticles (SLN) Gel | Solid lipid core. Particle size ~133.3 nm. | Enhanced dermal delivery and efficacy in managing psoriasis compared to conventional ointment. | ijpsr.com |
| PLGA Microspheres in Emulgel | Poly(D,L-lactic-co-glycolic acid) microspheres. | Encapsulation significantly delayed drug release from the emulgel formulation compared to an emulgel with pure drug. | nih.gov |
Controlled release formulations are designed to release this compound propionate slowly over an extended period. This approach offers the dual benefits of maintaining a therapeutic concentration of the drug at the site of action and reducing the frequency of application.
Nanostructured Lipid Carriers (NLCs): An NLC-based gel was developed for the topical delivery of this compound propionate, showing a cumulative in vitro release of 85.42% over 24 hours. nih.gov The release kinetics followed a non-Fickian diffusion model, indicating that the drug release is controlled by a combination of diffusion and swelling processes. nih.gov
Microspheres: this compound propionate has been encapsulated in poly(D,L-lactic-co-glycolic acid) (PLGA) microspheres, which are then incorporated into an emulgel. nih.gov This system significantly delayed the drug's release compared to an emulgel containing the pure drug. nih.gov The release from these microspheres did not show an initial burst effect, with the amount of drug released reaching approximately 52% to 64% after 24 hours, depending on the specific formulation. nih.gov Research on a similar corticosteroid, Prednisolone, using Eudragit microspheres also demonstrated a controlled release pattern, with 52-59% of the drug released over 8 hours. jetir.org
These systems are designed to provide prolonged therapeutic action, which can improve patient compliance and reduce the potential for systemic side effects associated with the peaks and troughs of conventional formulations. researchgate.netjetir.org
Ex Vivo and In Vivo Models for Delivery System Evaluation
The evaluation of novel this compound delivery systems relies on a variety of preclinical models that can predict their performance in humans. These models range from laboratory-based skin permeation studies to animal models of skin disease.
Ex vivo permeation studies are crucial for assessing how a topically applied drug penetrates the skin. Due to ethical and practical limitations in using human skin, porcine (pig) skin is frequently used as a surrogate. Porcine skin is considered a suitable model because it shares many histological and physiological similarities with human skin, including epidermal thickness and lipid composition. mdpi.comanimalbiotech.com
To assess the therapeutic efficacy of new this compound formulations, researchers often use in vivo animal models that mimic human skin diseases. The imiquimod (IMQ)-induced psoriasis model in mice and rats is one of the most widely used for this purpose. nih.gov Topical application of imiquimod cream induces psoriasis-like skin inflammation, characterized by erythema, scaling, epidermal thickening (acanthosis), and the infiltration of inflammatory cells, closely resembling human plaque psoriasis. nih.govmdpi.comnih.gov
This model is instrumental in evaluating the anti-psoriatic potential of novel this compound delivery systems.
In one study, a this compound propionate-loaded niosomal gel was tested on an imiquimod-induced psoriatic model. The results showed a significant decline in the Psoriasis Area Severity Index (PASI) score compared to a marketed cream, demonstrating the superior efficacy of the niosomal formulation. tandfonline.com
Another study using solid lipid nanoparticles (SLNs) loaded with this compound in a gel formulation also showed a significant reduction in disease severity and pro-inflammatory cytokines (like Interleukins-17, 22, 23, and TNF-α) in the IMQ model when compared to a negative control. ijpsr.com
Studies have also used this model in Wistar rats to confirm the therapeutic efficacy of this compound, observing reduced epidermal hyperplasia and a significant decrease in proinflammatory cytokines in the treated skin lesions. mdpi.comnih.gov
These animal models provide critical in vivo data on the formulation's ability to reduce inflammation and other psoriatic symptoms.
Table 2: Efficacy of this compound Formulations in Imiquimod-Induced Psoriasis Animal Models
| Formulation | Animal Model | Key Efficacy Findings | Reference |
|---|---|---|---|
| This compound Niosomal Gel | Not specified | Significantly declined Psoriasis Area Severity Index (PASI) compared to marketed cream. | tandfonline.com |
| This compound Ointment | Wistar Rats | Significantly reduced psoriatic lesion severity (erythema, scaling, thickness). Reduced expression of IL-17a and IL-17f cytokines. | mdpi.comnih.gov |
| This compound-loaded SLN Gel | Balb/c Mice | Reduced PASI scores and significantly lowered levels of cytokines (IL-17, IL-22, IL-23, TNF-α) compared to negative control. | ijpsr.com |
Ex vivo human skin explant culture (HESC) models represent a bridge between animal studies and human clinical trials. nih.gov These models use real human skin, typically obtained from surgical procedures, which is kept alive and functional in a laboratory setting for several days. researchgate.netqima-lifesciences.comgenoskin.com This allows for the testing of topical formulations on a system that contains all the relevant cell types and structural complexity of in vivo human skin, including a mature stratum corneum. nih.govgenoskin.com
The HESC model is highly versatile and can be used to assess various aspects of a this compound formulation, such as:
Drug Permeation and Retention: The model can be mounted in Franz diffusion cells to accurately measure the amount of drug that penetrates the skin layers versus the amount that passes through into the receptor fluid. researchgate.net
Pharmacodynamic Effects: Researchers can study the biological response of the skin to the drug, including changes in inflammatory markers and gene expression. researchgate.net
Tissue Viability and Irritation: The model allows for the evaluation of a formulation's potential to cause irritation or damage to the skin. nih.gov
By maintaining the skin at an air-liquid interface, these models closely mimic the conditions of topical application in vivo. researchgate.netqima-lifesciences.com The ability to keep the tissue viable and metabolically active for up to 9 days or more provides a reliable platform for preclinical testing of the efficacy and safety of advanced this compound delivery systems. nih.govresearchgate.net
Clobetasol in Specific Dermatological Conditions: Mechanistic Insights
Autoimmune Cell-Mediated Disorders
Clobetasol, a highly potent synthetic corticosteroid, exerts significant therapeutic effects in various autoimmune cell-mediated dermatological disorders through its multifaceted anti-inflammatory, immunosuppressive, and antiproliferative properties. Its primary mechanism of action involves binding to cytoplasmic glucocorticoid receptors (GR) within target cells patsnap.comfda.govdroracle.ainih.gov. This binding forms a this compound-receptor complex that translocates into the cell nucleus, where it modulates gene expression by interacting with specific DNA sequences known as glucocorticoid response elements (GREs) patsnap.comfda.govdroracle.ai. This genomic pathway leads to the increased synthesis of anti-inflammatory proteins, such as lipocortin-1, which inhibits phospholipase A2, thereby reducing the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. Concurrently, it suppresses the expression of pro-inflammatory cytokines and enzymes, including cyclooxygenase-2 (COX-2) patsnap.comfda.govdroracle.ainih.govdrugbank.com.
Detailed Research Findings in Specific Conditions:
This compound's efficacy and mechanistic insights have been extensively studied across several autoimmune cell-mediated skin disorders:
Psoriasis: Psoriasis is a chronic autoimmune condition characterized by rapid keratinocyte proliferation and significant T-cell infiltration marleydrug.commedicaljournals.semedicaljournalssweden.se. This compound effectively reduces inflammation, scaling, and erythema associated with psoriatic plaques marleydrug.com. Research indicates that treatment with this compound leads to a significant reduction in clinical severity and epidermal proliferation, as evidenced by a decrease in Ki-67+ nuclei medicaljournals.semedicaljournalssweden.senih.gov. While this compound reduces various T-cell subsets (CD4+, CD45RO+, CD2+) in both the epidermis and dermis, dermal CD8+ T cells have been observed to persist medicaljournals.semedicaljournalssweden.senih.gov. Studies have also demonstrated that this compound significantly reduces the expression levels of pro-inflammatory cytokines such as interleukin-17 (IL-17a and IL-17f), indicating its interference with the IL-17 inflammatory pathways crucial in psoriasis pathogenesis mdpi.com.
Table 1: Impact of this compound on Psoriasis Parameters (Representative Data)
| Parameter | Baseline (Day 0) | After 3 Days of this compound Treatment | After 14 Days of this compound Treatment | Reference |
| Clinical Severity Score Reduction | - | 60% (p<0.01) | - | medicaljournals.semedicaljournalssweden.se |
| Epidermal Ki-67+ Nuclei Reduction | - | 47% (p<0.01) | 87% | medicaljournals.semedicaljournalssweden.se |
| Epidermal T-cell Subsets Reduction | - | - | Significant (p<0.05) | medicaljournals.semedicaljournalssweden.senih.gov |
| Dermal CD4+, CD45RO+, CD2+ T-cells | - | - | Significant decrease | medicaljournals.semedicaljournalssweden.senih.gov |
| Dermal CD8+ T-cells | - | - | Persistence | medicaljournals.semedicaljournalssweden.senih.gov |
| IL-17a Gene Expression (Relative Level) | High | Reduced | Reduced | mdpi.com |
| IL-17f Gene Expression (Relative Level) | High | Reduced | Reduced | mdpi.com |
Lichen Planus: Oral lichen planus (OLP) is a chronic T-cell-mediated autoimmune inflammatory disease mdpi.commdpi.comactascientific.comfrontiersin.org. This compound is considered a gold standard and first-line treatment due to its potent anti-inflammatory effects, which alleviate symptoms like pain and ulceration mdpi.comactascientific.comfrontiersin.orgnews-medical.net. Systematic reviews and clinical trials have affirmed this compound's effectiveness in improving clinical symptoms and reducing lesion size in OLP mdpi.commdpi.comactascientific.comfrontiersin.org. Studies have shown a significant reduction in both clinical signs (e.g., Thongprasom score) and patient-reported symptoms (e.g., Numerical Pain Scale score) following this compound treatment mdpi.com.
Table 2: this compound Efficacy in Oral Lichen Planus (OLP)
| Outcome Parameter | This compound Treatment (3 months) | Reference |
| Symptom Remission (Patients) | 89% | mdpi.com |
| Complete Remission of Signs | 72.2% | mdpi.com |
| Reduction in Clinical Signs (Thongprasom score) | 89% | mdpi.com |
| Reduction in Symptoms (NRS score) | 85% | mdpi.com |
Vitiligo: Vitiligo is an autoimmune skin disorder characterized by the destruction of melanocytes, largely mediated by cytotoxic T cells and pro-inflammatory cytokines mdpi.comnih.gov. Topical this compound propionate (B1217596) is a first-line treatment for localized vitiligo due to its immunosuppressive effects, which are believed to arrest melanocyte destruction and promote repigmentation nih.govoamjms.eunih.gov. Its efficacy is particularly noted in inflammatory vitiligo oamjms.eu. This compound's mechanism in vitiligo involves reducing T-cell infiltration and chemokine expression, thereby mitigating the autoimmune attack on melanocytes nih.gov. Comparative studies have shown this compound to be effective in achieving repigmentation.
Table 3: Repigmentation Rates with this compound in Vitiligo
| Treatment Group | Repigmentation ≥50% (Patients) | Reference |
| This compound | 46.7% | jpad.com.pk |
| Tacrolimus | 10% | jpad.com.pk |
Advanced Analytical and Methodological Approaches in Clobetasol Research
Animal Models in Clobetasol Research
Mouse Models for Neuromuscular Plasticity and Metabolic Reprogramming
Mouse models serve as crucial in vivo tools for investigating the systemic effects of this compound, particularly in complex biological processes such as neuromuscular plasticity and metabolic reprogramming. Research has demonstrated this compound's neuroprotective effects and its ability to activate the sonic hedgehog pathway, a promising target for neural regeneration ilo.orgresearchgate.netnih.govnih.gov.
In a neurotoxic mouse model of spinal motoneuronal loss, this compound was found to reduce muscle denervation and motor impairments. This was partly achieved by restoring sonic hedgehog signaling and supporting spinal plasticity. Furthermore, this compound treatment led to a reduction in pro-inflammatory microglia and reactive astrogliosis, mitigated muscle atrophy, and supported mitochondrial integrity and metabolism ilo.orgnih.govnih.gov. These findings suggest that this compound stimulates a series of compensatory processes, indicating its potential as a translational approach for intractable denervating and neurodegenerative disorders ilo.orgnih.gov.
Ex Vivo Models for Skin Permeation and Retention
Ex vivo models are indispensable for evaluating the skin permeation and retention characteristics of this compound, providing controlled environments to assess topical drug delivery without systemic complications. These models are crucial for understanding how this compound penetrates different skin layers and how various formulations influence its distribution.
Franz-type diffusion cells are a widely adopted methodology for assessing the in vitro and ex vivo skin permeation of this compound mdpi.comscielo.brscielo.brnih.govjetir.orgresearchgate.netresearchgate.netresearchgate.netusp.br. In these experiments, excised skin (human or animal) is mounted between donor and receptor compartments. The this compound formulation is applied to the donor side, and the amount of drug permeated into the receptor medium over time is quantified, typically using high-performance liquid chromatography (HPLC) mdpi.comscielo.brscielo.brnih.govresearchgate.netresearchgate.netusp.br.
Studies utilizing Franz diffusion cells have revealed important insights into this compound's permeation behavior. For instance, the incorporation of this compound propionate (B1217596) into hydrogels can significantly reduce the cumulative amount of drug permeated compared to a free solution mdpi.com. Conversely, formulations like nanostructured lipid carriers (NLCs) have shown a higher accumulation of this compound propionate in the stratum corneum, suggesting enhanced skin targeting scielo.brscielo.brusp.br. Research also indicates that applying emollients concurrently with this compound propionate cream can significantly reduce drug delivery to the skin, even with short separation intervals researchgate.net.
Table 1: Effect of Formulation on this compound Permeation and Accumulation (Illustrative Data)
| Formulation Type | Cumulative Amount Permeated (Relative to Free Solution) | Accumulation in Stratum Corneum (Relative to Aqueous Solution) |
| Hydrogel (with CP) | ~50% reduction mdpi.com | Not specified |
| NLCs (with CP) | Not specified | Higher accumulation scielo.brscielo.brusp.br |
Both human and various animal skin models are employed in ex vivo studies to assess this compound's permeation and retention. Human excised skin, often obtained from abdominoplasty procedures or cadavers, is considered the most relevant model for predicting in vivo human skin behavior mdpi.comnih.govresearchgate.netreading.ac.uknih.gov. Animal skin models, such as porcine ear skin, rat skin, and pig skin, are also widely used due to their availability and physiological similarities to human skin mdpi.comscielo.brscielo.brresearchgate.netusp.brtandfonline.comuit.no.
These models allow researchers to investigate drug distribution within different skin layers, including the stratum corneum, epidermis, and dermis mdpi.comscielo.brscielo.brnih.govresearchgate.netusp.brnih.govtandfonline.comnih.gov. For example, studies using porcine ear skin in Franz diffusion cells have shown that NLCs can lead to higher this compound accumulation in the stratum corneum scielo.brscielo.brusp.br. Human cadaver skin has been used to demonstrate low flux values and high dermal uptake of this compound from solid lipid nanoparticle (SLN) creams nih.gov. Research on human ex vivo skin cultures also assesses pharmacodynamic changes in gene expression alongside drug penetration, showing time-dependent efficacies reading.ac.uk.
Advanced Imaging Techniques for Drug Penetration
Advanced imaging techniques provide visual and quantitative data on this compound's penetration and distribution within skin tissues, offering a deeper understanding of its interaction with biological matrices.
Confocal microscopy is utilized to validate in vitro permeation and skin retention studies. By dispersing fluorescently labeled microparticles (e.g., containing rhodamine B) in this compound formulations, researchers can analyze the depth of skin permeation and retention in models like pig skin researchgate.net. This technique allows for direct visualization of the drug carrier's localization within the skin.
Time of Flight-Secondary Ion Mass Spectrometry (ToF-SIMS) offers significant advantages in mapping drugs within skin tissues. ToF-SIMS provides high sensitivity and chemical specificity without the need for fluorescent tags or radiolabels, enabling detailed information regarding the permeated mass, permeation depth, and spatial distribution of this compound within the skin researchgate.net.
High-frequency ultrasonography (HFUS) has also been employed in studies involving this compound propionate, particularly in monitoring therapeutic responses in dermatological conditions like psoriasis. While HFUS primarily assesses changes in skin thickness and lesion morphology, it indirectly provides insights into the biological effects of drug penetration by showing reductions in lesion thickness spandidos-publications.com.
Omics Technologies in this compound Research
Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, represent high-throughput analytical methods that provide a global view of biological systems. These technologies are increasingly applied in dermatological research to understand disease mechanisms, discover biomarkers, and elucidate the mechanisms of action of therapeutic compounds nih.govhumanspecificresearch.orgfrontiersin.org. While comprehensive, detailed this compound-specific pathway analyses using omics technologies are not extensively detailed in the provided search results, this compound has been part of studies where these technologies were applied in the context of dermatological research dntb.gov.ua.
Proteomics involves the large-scale study of proteins, examining their abundance, modifications, and interactions, while metabolomics focuses on the comprehensive analysis of metabolites within biological samples nih.govhumanspecificresearch.orgfrontiersin.orgplos.orgnih.gov. When integrated, these "multi-omics" approaches offer a powerful strategy to explore complex biological processes and identify potential biomarkers and molecular mechanisms of diseases nih.govpeerj.comnih.gov.
In the context of drug research, including for compounds like this compound, proteomics and metabolomics can be applied for pathway analysis to:
Identify Differentially Expressed Molecules: By comparing protein and metabolite profiles in treated versus untreated biological samples, researchers can pinpoint molecules whose levels are significantly altered by this compound nih.gov.
Pathway Enrichment Analysis: Identified proteins and metabolites are then mapped to known biological pathways using databases such as the Kyoto Encyclopedia of Genes and Genomes (KEGG) nih.govpeerj.comnih.gov. This helps to determine which metabolic or signaling pathways are most significantly affected by this compound's presence.
Network Analysis: Integrated analysis of proteomic and metabolomic data can reveal complex correlations and interactions between proteins and metabolites, providing a holistic understanding of the drug's impact on cellular networks nih.govnih.gov. For example, such analyses can identify key proteins or metabolites involved in specific pathways, offering insights into the drug's mechanism of action or compensatory processes plos.orgpeerj.com.
While specific detailed findings for this compound's pathway analysis via proteomics and metabolomics were not extensively provided in the search results, the general application of these technologies in dermatological and drug mechanism studies suggests their potential for uncovering the intricate molecular effects of this compound on cellular pathways nih.govfrontiersin.orgdntb.gov.ua.
Future Directions and Emerging Research Avenues for Clobetasol
Clobetasol as a Smoothened (SMO) Agonist and its Implications
Recent investigations have identified this compound, an FDA-approved glucocorticoid, as a Smoothened (Smo) agonist, indicating its capacity to activate the Hedgehog (Hh) signaling pathway nih.govpnas.orgunict.itencyclopedia.pub. This discovery is significant because Hh signaling plays a fundamental role in regulating stem cell proliferation and tissue integrity, offering considerable promise for regenerative medicine pnas.org. Studies have demonstrated that this compound, alongside other fluorinated glucocorticoids such as halcinonide, fluticasone, and fluocinonide, can bind to Smo, facilitate its internalization, activate Gli transcription factors, and stimulate the proliferation of primary neuronal precursor cells pnas.org. This effect can be synergistic when Sonic Hedgehog (Shh) protein is present pnas.org. The canonical Smo-dependent activation of Shh signaling by this compound has been further confirmed by the observed nuclear translocation of Gli1, an effect that can be reversed by co-treatment with cyclopamine, a known Smo inhibitor unict.itnih.gov.
Neural Stem Cell and Oligodendrocyte Differentiation
This compound propionate (B1217596) (Clo) has been shown to significantly enhance the viability of neural stem cells (NSCs) and promote their differentiation into specific cell lineages spandidos-publications.comnih.gov. Research indicates that Clo treatment markedly increases the number of NSCs that differentiate into growth-associated protein 43 (GAP43)-positive neurons, along with a significant increase in their corresponding axon lengths spandidos-publications.comnih.gov. Concurrently, this compound treatment leads to a notable increase in myelin basic protein (MBP)-positive oligodendrocytes while reducing the number of glial fibrillary acidic protein (GFAP)-positive astrocytes spandidos-publications.comnih.gov. These findings suggest a potential therapeutic benefit for this compound in neurological disorders impacting oligodendrocytes and neurons spandidos-publications.comnih.govnih.gov. This compound also enhances the differentiation of human oligodendrocyte progenitor cells (OPCs) derived from human embryonic stem cells (hESCs) and human-induced pluripotent stem cells (hiPSCs) into oligodendrocytes sfn.org. Furthermore, its ability to promote the differentiation of ectodermal stem cell-derived OPCs has been validated in in vivo models nih.gov. The differentiation induced by this compound in NSCs has been shown to be inhibited by blocking the Sonic Hedgehog and AMP-activated protein kinase signaling pathways spandidos-publications.comnih.govnih.gov. Additionally, this compound treatment has been observed to upregulate the expression of several neurotrophic factors spandidos-publications.comnih.govnih.gov.
Myelin Gene Expression and Remyelination Potential
This compound has demonstrated the capacity to promote precocious myelination in in vitro organotypic cerebellar slice cultures and in vivo in early postnatal mouse pups sfn.orgkarger.com. Systemic administration of this compound has led to a significant increase in the number of newly formed oligodendrocytes and enhanced remyelination in a lysolecithin-induced mouse model of focal demyelination sfn.orgkarger.comiu.edu. In an experimental autoimmune encephalomyelitis (EAE) mouse model, which mimics chronic progressive multiple sclerosis (MS), the administration of this compound at the peak of the disease resulted in a notable reversal of disease severity sfn.org. The mechanism behind this compound's pro-myelinating effect involves its action as a Smoothened (Smo) agonist, leading to the upregulation of myelin gene expression, such as Myelin Basic Protein (MBP), in oligodendrocyte cell lines karger.complos.orgnih.gov. This process also requires the activation of the Retinoic X Receptor gamma (RxRγ) karger.complos.orgnih.gov. This compound's ability to cross the blood-brain barrier is crucial, as it allows the compound to protect against myelin loss during injury progression and promote the increased differentiation of endogenous OPCs within the central nervous system karger.com. In a mouse model of neuromyelitis optica (NMO), this compound effectively promoted differentiation in OPC cultures and remyelination in cerebellar slice cultures and in vivo in mice, reducing myelin loss by approximately 60% even when administered after demyelination had occurred nih.govnih.gov. This was achieved by increasing the number of mature oligodendrocytes within lesions without significantly altering initial astrocyte damage or inflammation nih.govnih.gov.
Repurposing this compound for Neurological Disorders
The multifaceted actions of this compound, particularly its influence on stem cell differentiation and remyelination, position it as a promising candidate for repurposing in various neurological disorders mdpi.comnih.govpharmacytimes.compracticalneurology.com. Its potential is being explored for conditions characterized by demyelination and neurodegeneration, including multiple sclerosis and neuromyelitis optica sfn.orgiu.edunih.govnih.govpharmacytimes.compracticalneurology.com.
Neuromuscular Plasticity and Motor Neuron Protection
This compound has shown significant effects on neuromuscular plasticity and motor neuron protection nih.govilo.orgnih.govexlibrisgroup.com. In a neurotoxic mouse model of spinal motoneuronal loss, this compound treatment was observed to reduce muscle denervation and alleviate motor impairments nih.govilo.org. These beneficial effects were linked to the restoration of Sonic Hedgehog signaling, support for spinal plasticity, a reduction in pro-inflammatory microglia and reactive astrogliosis, decreased muscle atrophy, and the maintenance of mitochondrial integrity and metabolism nih.govilo.org. These findings suggest that this compound represents a translational approach for addressing intractable denervating and neurodegenerative disorders, such as amyotrophic lateral sclerosis (ALS) nih.govilo.org.
Sonic Hedgehog Signaling Pathway Activation
A key mechanism underlying this compound's neurological effects is its ability to activate the Sonic Hedgehog (Shh) signaling pathway through its action as a Smoothened (Smo) agonist nih.govpnas.orgunict.itencyclopedia.pubnih.govkarger.complos.orgspandidos-publications.com. The Shh pathway is vital for the proper development and function of the central nervous system (CNS) throughout life, and its activation holds potential for promoting neuroprotection and restoration in various neurodegenerative disorders nih.govunict.it. This compound treatment has been found to upregulate the expression of both Shh and Smo proteins in differentiating neural stem cells spandidos-publications.com. Its capacity to activate canonical, Smo- and Gli1-dependent Shh signaling in NSCs has been demonstrated, leading to increased NSC growth and proliferation unict.itnih.gov. Conversely, inhibition of the Shh signaling pathway has been shown to block the this compound-induced differentiation of NSCs, underscoring the pathway's importance in this compound's mechanism of action spandidos-publications.comnih.govnih.govspandidos-publications.com.
Development of Prodrugs and Targeted Therapies
While the current body of research highlights this compound's promising neurological applications, specific studies detailing the development of this compound prodrugs or targeted therapies exclusively for neurological disorders were not identified in the provided search results. Generally, prodrugs are inactive compounds designed to be converted into active drugs within the body, often to enhance properties such as aqueous solubility, improve drug penetration across biological barriers, extend half-life, or reduce dose-dependent systemic side effects researchgate.netnih.govmdpi.comopenmedicinalchemistryjournal.com. Targeted therapies aim to deliver therapeutic agents precisely to diseased cells or tissues, thereby minimizing off-target effects on healthy cells nih.govmdpi.comopenmedicinalchemistryjournal.commdpi.com. This can involve various sophisticated strategies, including antibody-drug conjugates, polymer-based nanoparticles, or genetically engineered systems nih.govopenmedicinalchemistryjournal.com. For this compound, the development of prodrugs or targeted delivery systems in a neurological context would likely focus on optimizing its delivery to the central nervous system, improving its therapeutic index, and achieving more localized effects to maximize efficacy while mitigating potential systemic side effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
